2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features both oxazole and pyridazinone rings. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-hydroxy amide with Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of packed reactors containing commercial manganese dioxide allows for efficient oxidation of oxazolines to oxazoles .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the oxazole ring under specific conditions to yield different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the oxazole ring, depending on the substituents present.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reducing Agents: Lithium borohydride in tetrahydrofuran.
Solvents: Tetrahydrofuran, dichloromethane, and other organic solvents.
Major Products Formed
The major products formed from these reactions include various oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring allows for binding through non-covalent interactions, which can modulate the activity of these targets . The exact pathways involved depend on the specific biological context and the nature of the substituents on the compound.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like aleglitazar, ditazole, and mubritinib, which contain the oxazole ring and exhibit various biological activities.
Isoxazole Derivatives: Compounds with similar structures but different heteroatoms, such as isoxazoles, which also show significant biological activities.
Uniqueness
2-[(5-Methyl-1,2-oxazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is unique due to its combination of oxazole and pyridazinone rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-4-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-7-8(5-11-14-7)6-12-9(13)3-2-4-10-12/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMOAMHHKPWJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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